molecular formula C10H11N3O3 B8434965 Methyl 2-(cyclopropanecarboxamido)pyrimidine-4-carboxylate

Methyl 2-(cyclopropanecarboxamido)pyrimidine-4-carboxylate

Cat. No. B8434965
M. Wt: 221.21 g/mol
InChI Key: YVIVOKMLKCPPSJ-UHFFFAOYSA-N
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Patent
US09302991B2

Procedure details

The title compound is prepared in quantitative yield (1.93 g, a pale yellow solid) from methyl 2-chloropyrimidine-4-carboxylate (1.50 g, 8.69 mmol) and cyclopropanecarboxamide by the similar manner in Step-1 of Carboxylic acid-4.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Carboxylic acid-4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[CH:4][N:3]=1.[CH:12]1([C:15]([NH2:17])=[O:16])[CH2:14][CH2:13]1>>[CH:12]1([C:15]([NH:17][C:2]2[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[CH:4][N:3]=2)=[O:16])[CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(=O)N
Step Three
Name
Carboxylic acid-4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(=O)NC1=NC=CC(=N1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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